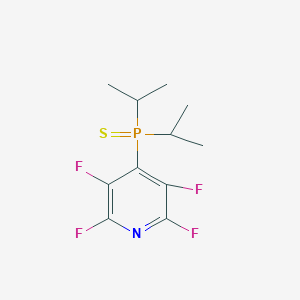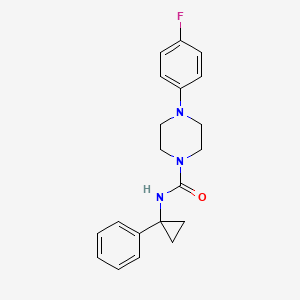
N-cyclohexyl-4-(4-methoxy-3-methylphenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-4-(4-methoxy-3-methylphenyl)butanamide, also known as CYT387, is a chemical compound that belongs to the class of JAK inhibitors. JAK inhibitors are a group of drugs that have been developed to treat various diseases, including cancer and autoimmune disorders. CYT387 is a promising drug candidate that has shown potential in preclinical studies.
作用机制
N-cyclohexyl-4-(4-methoxy-3-methylphenyl)butanamide works by inhibiting the activity of JAK2, which is a protein that plays a crucial role in the development of certain types of cancer and autoimmune disorders. JAK2 is involved in the signaling pathway that regulates the production of blood cells, and its overactivity has been linked to the development of myeloproliferative neoplasms, a group of blood cancers. By inhibiting JAK2, N-cyclohexyl-4-(4-methoxy-3-methylphenyl)butanamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-cyclohexyl-4-(4-methoxy-3-methylphenyl)butanamide has been shown to have several biochemical and physiological effects. It can inhibit the production of cytokines, which are proteins that play a crucial role in the immune response. N-cyclohexyl-4-(4-methoxy-3-methylphenyl)butanamide can also reduce the production of inflammatory mediators, which makes it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
N-cyclohexyl-4-(4-methoxy-3-methylphenyl)butanamide has several advantages for lab experiments. It is a potent and selective inhibitor of JAK2, which makes it an ideal tool for studying the role of JAK2 in disease development. However, N-cyclohexyl-4-(4-methoxy-3-methylphenyl)butanamide has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, N-cyclohexyl-4-(4-methoxy-3-methylphenyl)butanamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for the study of N-cyclohexyl-4-(4-methoxy-3-methylphenyl)butanamide. One potential direction is to investigate its potential as a treatment for myeloproliferative neoplasms, a group of blood cancers that are characterized by the overproduction of blood cells. Another potential direction is to study its anti-inflammatory properties and its potential as a treatment for inflammatory diseases. Additionally, further research is needed to determine the safety and efficacy of N-cyclohexyl-4-(4-methoxy-3-methylphenyl)butanamide in humans, and to develop more effective formulations of the drug.
合成方法
The synthesis of N-cyclohexyl-4-(4-methoxy-3-methylphenyl)butanamide involves several steps, including the reaction of 4-methoxy-3-methylbenzaldehyde with cyclohexylmagnesium bromide, followed by the reaction of the resulting product with butyryl chloride. The final product is obtained after purification by column chromatography.
科学研究应用
N-cyclohexyl-4-(4-methoxy-3-methylphenyl)butanamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of JAK2, a protein that plays a crucial role in the development of certain types of cancer and autoimmune disorders. N-cyclohexyl-4-(4-methoxy-3-methylphenyl)butanamide has also been found to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
N-cyclohexyl-4-(4-methoxy-3-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-14-13-15(11-12-17(14)21-2)7-6-10-18(20)19-16-8-4-3-5-9-16/h11-13,16H,3-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWQXBUIHFWRBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCC(=O)NC2CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-(4-methoxy-3-methylphenyl)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

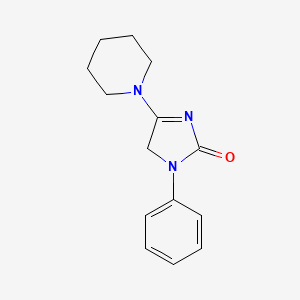
![N-(4-methylphenyl)-3-oxo-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5681080.png)
![4-methyl-2-[4-(pyridin-3-yloxy)piperidin-1-yl]pyrimidine](/img/structure/B5681086.png)
![N-[2-(1-isopropyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B5681091.png)
![(4-fluorophenyl)(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)methanone](/img/structure/B5681097.png)

![3-(2-methoxyethyl)-1-[(4-methyl-1-piperazinyl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5681108.png)
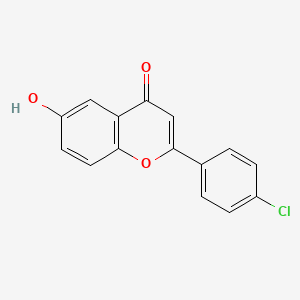
![1-(4-chlorobenzyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B5681131.png)
![6-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-benzothiazole](/img/structure/B5681135.png)
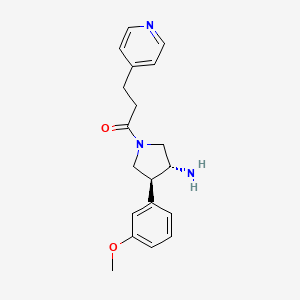
![2-[(4aR*,7aS*)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]ethanol](/img/structure/B5681147.png)
